molecular formula C8H14O4 B086540 (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate CAS No. 14739-11-8

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate

Cat. No. B086540
CAS RN: 14739-11-8
M. Wt: 174.19 g/mol
InChI Key: CKCWECNJFXXSQU-UHFFFAOYSA-N
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Description

“(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate” is a chemical compound with the molecular formula C6H12O3 . It is also known by other names such as D-Acetone glycerol .


Molecular Structure Analysis

The molecular structure of “(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate” can be represented by the InChI string: InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

  • Hemiorthoester Intermediates in Organic Reactions : This compound is related to intermediates in the hydrolysis of dimethoxymethyl acetate in dimethyl hemiorthoformate generation. It has been used to study the generation and characterisation of some hemiorthoesters, contributing to a better understanding of the intermediates formed during such hydrolysis processes (Capon & Grieve, 1980).

  • Base-Initiated Transformations in Organic Synthesis : The compound undergoes a series of transformations under the treatment with bases, leading to various products depending on the base applied. This has implications for understanding the reactivity and application in synthesis strategies for different organic compounds (Ivanova et al., 2006).

  • Stereochemistry of Radicals : Studies have been conducted on the photochemical addition of certain 1,3-dioxolane derivatives to methyl acrylate, leading to a mixture of geometrically isomeric products. This has implications for understanding the pyramidal structure of the radical centre of 1,3-dioxolan-2-yl radicals (Kobayashi & Simamura, 1973).

  • Selective Esterifications in Organic Synthesis : The compound has shown remarkable effects on selective esterifications of primary alcohols, which is significant in the synthesis of a wide range of carboxylic acids. The derivative's removal after reaction via simple basic or acidic aqueous workup procedures highlights its utility in organic synthesis (Wang et al., 2012).

  • Biodiesel Fuel Components : The compound is explored as a new oxygenate synthesized from crude glycerin as a biodiesel additive. It is shown to improve biodiesel viscosity and meet requirements for diesel and biodiesel fuels according to European and American Standards (García et al., 2008).

properties

IUPAC Name

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-6(9)10-4-7-5-11-8(2,3)12-7/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCWECNJFXXSQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1COC(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291206
Record name (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate

CAS RN

14739-11-8
Record name 1, 2,2-dimethyl-, acetate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane (5.35 g) and pyridine (15.65 g) in dichloromethane (200 ml) was added acetic anhydride (20.56 g), and the mixture was stirred at ambient temperature for 12 hours. The mixture was poured into a mixture of water and ethyl acetate. The organic layer was separated, washed with saturated aqueous sodium hydrogen carbonate and brine successively, dried over magnesium sulfate, and evaporated in vacuo to give 4-acetoxymethyl-2,2-dimethyl-1,3-dioxolane (6.02 g).
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
15.65 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20.56 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 28.1 g (212 mmol) of 2,2-dimethyl-1,3-dioxolane-4-methanol and 44 g (361 mmol) of DMAP in 1 L of dichloromethane was added 36 mL (382 mmol) of acetic anhydride dropwise. The resulting mixture was stirred at rt for 0.5 h. The reaction mixture was then quenched with NH4Cl (aq), the organic layer separated and washed with saturated NaHCO3. The organic layer was then dried (Na2SO4), filtered and concentrated in vacuo to give an oil which was used without further purification. 1H NMR (500 MHz, acetone-d6): δ 4.30-4.25 (m, 1H), 4.09-4.01 (m, 1H), 3.72 (dd, 1H), 2.01 (s, 3H), 1.33 (s, 3H), 1.27 (s, 3H).
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Name
Quantity
44 g
Type
catalyst
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a mixture of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane (51.60 g, 0.343 mol) prepared by Example 1 and N,N-dimethylformamide (400 ml), sodium bromide (37.04 g, 0.36 mol) and sodium acetate (29.53 g, 0.36 mol) were added and the resulting mixture was stirred for 15 hours at 150° C. After cooling, the salt was filtered off and N,N-dimethylformamide was removed in vacuo. Water was added to the residue and it was extracted with toluene and the extract was washed with saturated brine, dried over anhydrous sodium sulfate and condensed in vacuo. The crude product was distilled to give 38.24 g of 4-acetoxymethyl-2,2-dimethyl-1,3-dioxolane (yield 64%, b.p. 81° C. at 12 mmHg).
Quantity
51.6 g
Type
reactant
Reaction Step One
Quantity
37.04 g
Type
reactant
Reaction Step One
Quantity
29.53 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate
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(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate
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(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate

Citations

For This Compound
55
Citations
YM Gorji, HS Ghaziaskar - Industrial & Engineering Chemistry …, 2016 - ACS Publications
An economical and easy to scale up method for glycerol conversion to solketalacetin (ie, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl acetate) as a valuable fuel additive is described, for the …
Number of citations: 21 pubs.acs.org
E Garcia, M Laca, E Pérez, A Garrido, J Peinado - Energy & fuels, 2008 - ACS Publications
The biodiesel production increase in the last few years has led to an overproduction of glycerin, the main byproduct of this industry. To avoid a glut in the glycerin market, many …
Number of citations: 286 pubs.acs.org
D Rigo, D Polidoro, L Marcuzzo… - ACS Sustainable …, 2023 - ACS Publications
Isopropenyl acetate (iPAc) proved to be an effective green reagent for the chemical upgrading of refined and crude glycerol (CG) into valuable products, such as allyl acetate, triacetin (…
Number of citations: 0 pubs.acs.org
YM Gorji, HS Ghaziaskar - Journal of the Brazilian Chemical Society, 2018 - SciELO Brasil
This work presents a continuous, easy-to-scale-up system for glycerol conversion to a valuable fuel additive mixture such as solketalacetin ((2,2-dimethyl-1,3-dioxolan-4-yl)methyl …
Number of citations: 6 www.scielo.br
KT Tan, KT Lee, AR Mohamed - Bioresource technology, 2010 - Elsevier
In this study, fatty acid methyl esters (FAME) have been successfully produced from transesterification reaction between triglycerides and methyl acetate, instead of alcohol. In this non-…
Number of citations: 178 www.sciencedirect.com
AA Smirnov, SA Selishcheva, VA Yakovlev - Catalysts, 2018 - mdpi.com
Biodiesel is one of the most attractive sources of clean energy. It is produced by the transformation of vegetable oils with up to 10% formation of glycerol as a by-product. Therefore, …
Number of citations: 45 www.mdpi.com
D Rigo, R Calmanti, A Perosa, M Selva - Green Chemistry, 2020 - pubs.rsc.org
At 30 C, in the presence of Amberlyst-15 as a catalyst, a tandem sequence was implemented by which a pool of innocuous reactants (isopropenyl acetate, acetic acid and acetone) …
Number of citations: 13 pubs.rsc.org
R Calmanti, M Galvan, E Amadio… - ACS Sustainable …, 2018 - ACS Publications
A new procedure for the transesterification of alkyl acetates and formates with model glycerol acetals (GAs: Solketal and glycerol formal) was explored in the absence of any catalysts at …
Number of citations: 31 pubs.acs.org
S Bagheri, NM Julkapli, WA Yehye - Renewable and Sustainable Energy …, 2015 - Elsevier
The huge amount of glycerol obtained during the production of biofuels has led to the search of alternatives for the use of this by-product. New applications for this polyol as a low-cost …
Number of citations: 379 www.sciencedirect.com
X Fan, R Burton, Y Zhou - The Open Fuels & Energy Science …, 2010 - benthamopen.com
Currently the large surplus of glycerol formed as a by-product during the production of biodiesel offered an abundant and low cost feedstock. Researchers showed a surge of interest in …
Number of citations: 197 benthamopen.com

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